Aurachin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

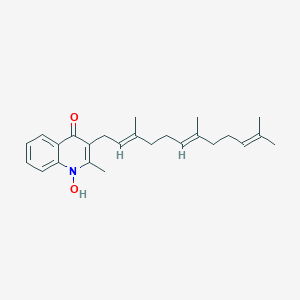

Aurachin C is a C-type aurachin that is quinolin-4-one which is substituted by a hydroxy group at positions 1, a methyl group at position 2, and a triprenyl group at position 3. It has a role as a bacterial metabolite, an EC 1.8.5.4 (sulfide:quinone reductase) inhibitor and an antibacterial agent. It is a C-type aurachin, a member of hydroxylamines, a quinolone and an organic heterobicyclic compound.

科学研究应用

Antimicrobial Activity

1.1 Bacterial Inhibition

Aurachin C has been shown to inhibit the respiratory chain in both prokaryotic and eukaryotic cells. Specifically, it targets the quinol oxidation sites in Escherichia coli, effectively inhibiting cytochromes bo and bd . In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria, including Staphylococcus epidermidis and Bacillus subtilis, with growth inhibition rates between 70-89% at concentrations of 100 μM . However, its effectiveness against Gram-negative bacteria is limited.

1.2 Antiprotozoal Effects

This compound has also been evaluated for its antiprotozoal properties. It displayed significant activity against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and visceral leishmaniasis, respectively . Interestingly, it showed moderate activity against Plasmodium falciparum, particularly against chloroquine-resistant strains, indicating a different mode of action compared to traditional antimalarial drugs .

Potential Therapeutic Applications

3.1 Cancer Treatment

Given its cytotoxic properties against various cancer cell lines, this compound is being investigated as a potential candidate for cancer therapy. Its ability to disrupt mitochondrial function may provide a novel approach to targeting cancer cells that rely heavily on aerobic respiration for growth and survival .

3.2 Combination Therapies

This compound's unique mechanism of action makes it an attractive candidate for combination therapies aimed at overcoming antibiotic resistance. Research suggests that combining it with other antibiotics could enhance efficacy against resistant bacterial strains .

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound faces several challenges:

- Delivery Mechanisms : Effective delivery to cytoplasmic-membrane-bound targets remains a significant hurdle that requires innovative drug delivery systems .

- In Vivo Efficacy : While in vitro studies show promise, further research is needed to evaluate the efficacy of this compound in vivo .

- Structural Modifications : Ongoing research into structural derivatives may enhance its pharmacological properties and broaden its therapeutic applications .

Summary Table: Applications of this compound

| Application | Description | Efficacy Level |

|---|---|---|

| Bacterial Inhibition | Inhibits respiratory chain in bacteria; effective against Gram-positive strains | Moderate (70-89% inhibition) |

| Antiprotozoal Effects | Active against T. cruzi and L. donovani; moderate activity against P. falciparum | Significant for certain protozoa |

| Cancer Treatment | Cytotoxic effects on cancer cell lines; potential for targeted therapies | Promising but requires further study |

| Combination Therapies | Potential to enhance efficacy with other antibiotics | Under investigation |

化学反应分析

Biosynthetic Pathway

Aurachin C is synthesized via a modular polyketide synthase (PKS) pathway in producer organisms like Stigmatella aurantiaca and Streptomyces sp. NA04227 . The pathway involves:

- Anthranilic acid activation : The starter unit anthranilic acid is loaded onto the acyl carrier protein (ACP) via a ligase-transferase system (e.g., AuaEII and AuaE in S. aurantiaca) .

- Polyketide chain elongation : Two malonyl-CoA units are condensed to the starter via a minimal PKS system (AuaC and AuaD), forming 4-hydroxy-2-methylquinoline .

- Prenylation : The quinoline intermediate is prenylated by a membrane-bound farnesyltransferase (e.g., AuaA), yielding Aurachin 1 .

- N-hydroxylation : A Rieske monooxygenase (AuaF) converts Aurachin 1 to this compound .

Table 1: Key Biosynthetic Enzymes

| Enzyme | Function | Source |

|---|---|---|

| AuaEII | Anthranilate-CoA ligase | S. aurantiaca |

| AuaF | N-hydroxylation | S. aurantiaca |

| AuaG | Flavin-dependent monooxygenase | S. aurantiaca |

Structural Transformations

This compound undergoes several enzymatic and non-enzymatic transformations to yield derivatives:

- Epoxidation and rearrangement : AuaG catalyzes C2-C3 epoxidation of the farnesyl side chain, followed by a semipinacol rearrangement to produce Aurachin B .

- Oxidative modifications : AuaJ introduces a C2′-C3′ epoxide in the farnesyl moiety, leading to Aurachin 4 via nucleophilic attack and cyclization .

- Non-enzymatic reactions : Spontaneous epoxidation and isomerization yield additional derivatives, such as Aurachin H .

Scheme 1: this compound to Aurachin B

textThis compound → (AuaG) → Aurachin B (via epoxidation + rearrangement)

Biological Interactions

This compound inhibits bacterial terminal oxidases (cytochrome bd and bo3) by binding to the quinol oxidation site, disrupting electron transport . Structural studies reveal:

- Key binding residues : Lys252 and Glu257 in the Q-loop of E. coli cytochrome bd-I .

- Selectivity : Shorter side chains (e.g., geranyl) reduce potency but retain activity .

Table 3: Inhibition of E. coli Terminal Oxidases

| Oxidase Type | This compound (IC50) | Aurachin D (IC50) |

|---|---|---|

| Cytochrome bd-I | 0.5 μM | 1.2 μM |

| Cytochrome bo3 | 2.8 μM | 5.6 μM |

属性

CAS 编号 |

108354-14-9 |

|---|---|

分子式 |

C25H33NO2 |

分子量 |

379.5 g/mol |

IUPAC 名称 |

1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-4-one |

InChI |

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+ |

InChI 键 |

FIHXCHBEHLCXEG-YEFHWUCQSA-N |

SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C |

手性 SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

规范 SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C |

同义词 |

aurachin C aurachin-C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。